Gluconolactone

説明

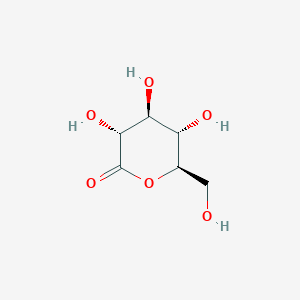

Structure

3D Structure

特性

IUPAC Name |

(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-5,7-10H,1H2/t2-,3-,4+,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOQVHQSTUBQQK-SQOUGZDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Record name | GLUCONO-DELTA-LACTONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0026549 | |

| Record name | Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Fine, white, nearly odourless, crystalline powder, White solid; [HSDB] Crystals; [Alfa Aesar MSDS], Solid | |

| Record name | D-Gluconic acid, .delta.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLUCONO-DELTA-LACTONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Gluconolactone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14411 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water. Sparingly soluble in ethanol, 1 gram in 100 grams alcohol; insoluble in ether and acetone., In water, 5.9X10+5 mg/L at 25 °C, 590.0 mg/mL | |

| Record name | Gluconolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLUCONO-DELTA-LACTONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.610 g/cu cm at -5 °C | |

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

90-80-2 | |

| Record name | δ-Gluconolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gluconolactone [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gluconolactone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04564 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Gluconic acid, .delta.-lactone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Gluconolactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glucono-1,5-lactone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLUCONOLACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ29KQ9POT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 °C /decomposes/, 151 - 155 °C | |

| Record name | GLUCONOLACTONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Gluconolactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000150 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of Gluconolactone from Glucose Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methodologies for synthesizing gluconolactone through the oxidation of glucose. The document details enzymatic, chemical, and electrochemical approaches, presenting comparative data, experimental protocols, and reaction pathways to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound, a cyclic ester of D-gluconic acid, is a naturally occurring polyhydroxy acid (PHA) with significant applications in the food, cosmetic, and pharmaceutical industries. Its synthesis is primarily achieved through the selective oxidation of glucose at the C1 position. This process converts the aldehyde group of glucose into a carboxylic acid, which then readily cyclizes to form the δ-lactone in equilibrium with the free acid. The choice of synthesis method—be it enzymatic, chemical, or electrochemical—depends on factors such as desired yield, selectivity, cost, and environmental impact. This guide explores the core principles and practical execution of these key synthesis routes.

Enzymatic Oxidation of Glucose

Enzymatic oxidation is the most prevalent and highly specific method for producing this compound from glucose. The primary enzymes employed are Glucose Oxidase (GOx) and, to a lesser extent, Glucose Dehydrogenase (GDH).

Glucose Oxidase (GOx) Pathway

Glucose oxidase (EC 1.1.3.4) is a flavoprotein that catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone while reducing molecular oxygen to hydrogen peroxide.[1][2] The lactone subsequently hydrolyzes, either spontaneously or enzymatically, to D-gluconic acid.[2] GOx is highly specific for β-D-glucose.[2][3] The catalytic action follows a Ping-Pong Bi-Bi kinetic mechanism, where the enzyme oscillates between its oxidized (FAD) and reduced (FADH₂) forms.[2][4]

Experimental Protocol: Enzymatic Synthesis

This protocol is a generalized procedure for the lab-scale synthesis of this compound using free glucose oxidase.

Materials:

-

D-Glucose

-

Glucose Oxidase (from Aspergillus niger)

-

Catalase (optional, to decompose H₂O₂)

-

0.1 M Phosphate (B84403) or Acetate buffer (pH 5.5-6.5)

-

Deionized water

-

Stirred-tank bioreactor with temperature and pH control

-

Air or pure oxygen supply

Procedure:

-

Substrate Preparation: Prepare a glucose solution (e.g., 10-30% w/v) in the selected buffer. Ensure the glucose is fully dissolved.

-

Reactor Setup: Transfer the glucose solution to the bioreactor. Equilibrate the temperature to 30-35°C and the pH to the optimal range for the enzyme (typically 5.5-6.5).

-

Enzyme Addition: Dissolve Glucose Oxidase in a small amount of buffer and add it to the reactor. If hydrogen peroxide inhibition is a concern, add catalase concurrently.[2]

-

Reaction: Start gentle agitation and sparge the solution with air or oxygen to provide the necessary electron acceptor. Monitor the pH continuously. The formation of gluconic acid will cause the pH to drop. Maintain a constant pH by the controlled addition of a base (e.g., NaOH or CaCO₃).

-

Monitoring: Track the reaction progress by measuring glucose consumption (e.g., using a glucose sensor or HPLC).

-

Termination and Product Recovery: Once the glucose conversion is complete (typically after several hours), terminate the reaction by heating or filtering out the enzyme (if immobilized). The resulting solution contains gluconic acid/gluconate.

-

Purification: The this compound can be recovered from the gluconic acid solution through concentration and crystallization processes, often involving dehydration.[5]

Quantitative Data: Enzymatic Oxidation

| Parameter | Value | Conditions | Source |

| Enzyme Source | Aspergillus niger | - | [3][6] |

| Optimal pH | 5.5 - 6.5 | Fed-batch process | [2] |

| Optimal Temperature | 30 - 35 °C | Fed-batch process | [2] |

| Conversion Rate | ~15 g L⁻¹ h⁻¹ | Fed-batch, pH 6.0-6.5, 34°C | [2] |

| Inhibition | High glucose (>40% w/w) and H₂O₂ concentrations | High substrate concentrations reduce oxygen solubility and H₂O₂ can inactivate the enzyme. | [2][7] |

Chemical Oxidation of Glucose

Chemical methods offer an alternative to enzymatic processes, often utilizing heterogeneous catalysts or strong oxidizing agents. These methods can be faster but may suffer from lower selectivity.

Heterogeneous Catalytic Oxidation

This process involves oxidizing glucose with an oxygen-containing gas in an aqueous alkaline solution in the presence of a supported noble metal catalyst, such as platinum or palladium, often promoted with bismuth.[8]

Experimental Protocol: Catalytic Oxidation with Pd-Bi/C

Materials:

-

D-Glucose

-

Supported Catalyst (e.g., Palladium-Bismuth on activated carbon)

-

Sodium Hydroxide (NaOH) solution

-

Deionized water

-

Pressurized reaction vessel with temperature and pH control

Procedure:

-

Solution Preparation: Prepare an aqueous solution of D-glucose.

-

Reactor Charging: Add the glucose solution and the suspended catalyst to the reaction vessel.

-

Reaction Conditions: Seal the reactor and heat to the desired temperature (e.g., 20-80°C).[8]

-

Oxidation: Introduce oxygen or air under pressure while stirring vigorously.

-

pH Control: Maintain the pH in the alkaline range (8.0-11.0) by the continuous addition of NaOH solution.[8]

-

Completion and Recovery: After achieving the desired glucose conversion, cool the reactor, release the pressure, and filter the reaction mixture to recover the catalyst.

-

Purification: The resulting sodium gluconate solution can be processed to yield this compound.

Quantitative Data: Chemical Oxidation

| Catalyst | Temperature (°C) | pH | Glucose Conversion (%) | Gluconate Yield (%) | Selectivity (%) | Source |

| Pd-Bi on Carbon | 20 - 80 | 8.0 - 11.0 | 99.8 | 99.5 (as sodium salt) | 99.7 | [8] |

| UV/H₂O₂ | 40 | - | 99.1 | - | - | [9] |

| UV/H₂O₂ | 50 | - | 98.3 | - | 88.6 (for gluconic acid) | [9] |

Electrochemical Oxidation of Glucose

Electrochemical methods involve the oxidation of glucose at an electrode surface. This can be achieved directly on a catalyst-modified electrode (electrocatalysis) or indirectly using an enzyme-coated electrode where the electrode facilitates electron transfer (bioelectrocatalysis).

Electrocatalytic Approach

In direct electrocatalytic oxidation, glucose is oxidized on a metallic electrode, typically platinum (Pt). The selectivity of the reaction can be controlled by the applied potential, which determines the oxidation state of the platinum surface (Pt⁰ vs. PtOₓ).[10][11] Pt⁰ surfaces tend to favor dehydrogenation, while PtOₓ surfaces favor the formation of gluconate.[10]

Experimental Protocol: Electroenzymatic Synthesis

This protocol describes a process using a Glucose Oxidase-modified anode in a flow reactor.

Materials:

-

Graphite or carbon-based electrode material

-

Glucose Oxidase (GOx)

-

Buffered electrolyte solution (e.g., phosphate buffer)

-

D-Glucose

-

Electrochemical flow cell

-

Potentiostat/Galvanostat

-

Peristaltic pump

Procedure:

-

Electrode Preparation: Immobilize GOx onto the surface of the anode. This can be done through various methods, including physical adsorption, covalent bonding, or entrapment in a polymer matrix.

-

Cell Assembly: Assemble the electrochemical flow cell with the GOx-modified anode, a counter electrode, and a reference electrode.

-

System Operation: Pump the buffered glucose solution through the flow cell at a controlled rate.

-

Electrochemical Control: Apply a constant potential (e.g., 0.0 V vs. Ag/AgCl) to the working electrode using a potentiostat. This potential facilitates the re-oxidation of the FADH₂ cofactor in the enzyme, completing the catalytic cycle without direct involvement of O₂.[12]

-

Product Collection: Collect the solution exiting the reactor. The product will be primarily in the form of gluconate.

-

Analysis: Analyze the product stream using methods like NMR or HPLC to determine conversion, yield, and selectivity.[12]

Quantitative Data: Electrochemical and Electroenzymatic Oxidation

| Method | Electrode/Catalyst | Potential (vs. RHE) | Selectivity for Gluconate (%) | Comments | Source |

| Electrocatalytic | PtOₓ (oxidized Platinum) | 1.2 V | 91 | Favors oxidation of the anomeric carbon. | [10][11] |

| Electrocatalytic | Pt⁰ (metallic Platinum) | 0.64 V | Lower | Promotes dehydrogenation, leading to byproducts like glucose dialdehyde. | [10][11] |

| Electroenzymatic | GOx-modified anode | 0.0 V (vs. Ag/AgCl) | 96.5 | In a flow reactor at 5 mL min⁻¹ flow rate. | [12] |

Conclusion

The synthesis of this compound from glucose oxidation can be accomplished through several distinct pathways, each with unique advantages.

-

Enzymatic oxidation with Glucose Oxidase stands out for its exceptional specificity and operation under mild conditions, making it a preferred method for high-purity applications, though enzyme cost and stability can be limiting factors.

-

Chemical catalysis offers high conversion rates and process robustness but often requires alkaline conditions and noble metal catalysts, with selectivity being a critical parameter to control.

-

Electrochemical methods provide a high degree of control over the reaction rate and selectivity through the applied potential. Electroenzymatic systems, in particular, combine the specificity of enzymes with the controlled electron transfer of electrochemistry, presenting a promising avenue for sustainable and efficient production.

The selection of an optimal synthesis strategy will depend on the specific requirements of the application, balancing factors like yield, purity, operational complexity, and cost.

References

- 1. Glucose oxidase - Wikipedia [en.wikipedia.org]

- 2. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]

- 3. youtube.com [youtube.com]

- 4. Glucose Oxidase, an Enzyme “Ferrari”: Its Structure, Function, Production and Properties in the Light of Various Industrial and Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Descrizione [tiiips.com]

- 6. Virtual Labs [biotech01.vlabs.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. US5132452A - Method for preparation of gluconic acid by catalytic oxidation of glucose - Google Patents [patents.google.com]

- 9. CN102367244B - Preparation method of glucolactone - Google Patents [patents.google.com]

- 10. edepot.wur.nl [edepot.wur.nl]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Enzymatic Production of Gluconolactone Using Glucose Oxidase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the enzymatic production of D-glucono-δ-lactone from β-D-glucose utilizing glucose oxidase. The document details the underlying biochemical principles, optimal reaction conditions, kinetic parameters, and standardized experimental protocols relevant to research, development, and application in various industries, including pharmaceuticals.

Introduction

Glucose oxidase (GOx; EC 1.1.3.4) is an oxidoreductase flavoenzyme that catalyzes the specific oxidation of β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as an electron acceptor.[1][2][3] This enzymatic process is of significant interest due to its high specificity, mild reaction conditions, and environmentally friendly nature.[3] D-glucono-δ-lactone and its hydrolyzed form, gluconic acid, have wide-ranging applications in the food, pharmaceutical, and chemical industries.[1][4] This guide serves as a technical resource for professionals seeking to understand and implement this enzymatic conversion.

Reaction Mechanism and Stoichiometry

The enzymatic conversion of glucose to gluconolactone by glucose oxidase is a two-step process involving a reductive and an oxidative half-reaction.[1][5] The enzyme specifically acts on the β-D-glucopyranose anomer of glucose.[2][4]

Step 1: Reductive Half-Reaction (Oxidation of Glucose) In the first step, the flavin adenine (B156593) dinucleotide (FAD) cofactor, the prosthetic group of glucose oxidase, acts as an electron acceptor. It oxidizes β-D-glucose at the C1 position to D-glucono-1,5-lactone, while FAD is reduced to its dihydro form, FADH₂.[1][3]

Step 2: Oxidative Half-Reaction (Reoxidation of FAD) In the second step, the reduced FADH₂ is reoxidized back to FAD by molecular oxygen (O₂), which acts as the final electron acceptor. This reaction produces hydrogen peroxide (H₂O₂) as a byproduct.[1][3]

The overall stoichiometry of the reaction is as follows:

β-D-glucose + O₂ → D-glucono-δ-lactone + H₂O₂[2][6]

Subsequently, the D-glucono-δ-lactone can spontaneously hydrolyze in an aqueous medium to form an equilibrium mixture of D-gluconic acid and its δ- and γ-lactones.[3][7] This hydrolysis is accelerated by heat and high pH.[7]

Below is a diagram illustrating the enzymatic reaction pathway.

Caption: Enzymatic oxidation of β-D-glucose by glucose oxidase.

Quantitative Data Summary

For ease of comparison, the key quantitative parameters for glucose oxidase from Aspergillus niger, a common commercial source, are summarized in the tables below.

Table 1: Physicochemical and Kinetic Properties of Glucose Oxidase

| Parameter | Value | References |

| EC Number | 1.1.3.4 | [2] |

| Molecular Weight | ~150-160 kDa (Dimer) | [6][8] |

| Subunits | 2 identical subunits (~80 kDa each) | [6] |

| Cofactor | Flavin Adenine Dinucleotide (FAD) | [4][8] |

| Optimal pH | 5.0 - 7.0 | [8][9] |

| Optimal Temperature | 30 - 40 °C | [8] |

| Isoelectric Point (pI) | 4.0 - 5.0 | [4] |

| Km (β-D-glucose) | 7.1 - 12.0 mM | [6] |

| Km (Oxygen) | ~0.25 mM | [10] |

| Kinetic Mechanism | Ping Pong Bi-Bi | [4] |

Table 2: Common Inhibitors of Glucose Oxidase

| Inhibitor | Type of Inhibition / Mechanism | References |

| Ag⁺, Hg²⁺, Co²⁺ | Metal ions that can interact with amino acid residues in or near the FAD moiety, reducing enzyme activity. | [11] |

| Hydrogen Peroxide (H₂O₂) | Competitive inhibitor; can oxidize methionine residues in the active site, leading to inactivation. | [11][12] |

| Hydroxylamine, Hydrazine | Chemical reagents that can inhibit GOx activity. | [11] |

| Phenylhydrazone, Dimedone | Chemical reagents that can inhibit GOx activity. | [11] |

| Sodium Bisulfite, Urea | Chemical reagents that can inhibit GOx activity. | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the enzymatic production of this compound.

Glucose Oxidase Activity Assay (Coupled Peroxidase Method)

This assay determines the activity of glucose oxidase by measuring the rate of hydrogen peroxide production through a peroxidase-coupled reaction with a chromogenic substrate.[13]

Materials:

-

0.1 M Potassium phosphate (B84403) buffer, pH 6.0

-

18% (w/v) β-D-Glucose solution (allowed to mutarotate overnight)

-

1% (w/v) o-Dianisidine dihydrochloride (B599025) solution (handle with care, potential carcinogen)

-

Peroxidase (e.g., from horseradish), 200 µg/mL in reagent grade water

-

Glucose oxidase enzyme solution of unknown activity

-

Spectrophotometer set to 460 nm

-

Cuvettes

Procedure:

-

Prepare the Dianisidine-Buffer Mixture: Dilute 0.1 mL of 1% o-dianisidine solution in 12 mL of 0.1 M potassium phosphate buffer (pH 6.0). Saturate this mixture with oxygen by bubbling O₂ for 10 minutes. This should be done within 30 minutes of use.[13]

-

Set up the Reaction Mixture: In a cuvette, combine the following:

-

2.5 mL of the oxygenated Dianisidine-Buffer mixture

-

0.3 mL of 18% glucose solution

-

0.1 mL of peroxidase solution

-

-

Equilibration: Place the cuvette in the spectrophotometer and incubate for 3-5 minutes at 25°C to allow for temperature equilibration and to establish a blank rate.

-

Initiate the Reaction: Add 0.1 mL of an appropriately diluted glucose oxidase enzyme solution to the cuvette.

-

Measure Absorbance: Immediately begin recording the increase in absorbance at 460 nm for 4-5 minutes.

-

Calculate Activity: Determine the change in absorbance per minute (ΔA₄₆₀/min) from the initial linear portion of the curve. One unit of glucose oxidase activity is defined as the amount of enzyme that causes the oxidation of one micromole of o-dianisidine per minute at 25°C and pH 6.0.[13]

Determination of D-Glucono-δ-lactone and D-Gluconic Acid Concentration

The concentration of this compound and its hydrolyzed form, gluconic acid, can be determined using an enzymatic assay kit or by titration.

Method 1: Enzymatic Assay (Megazyme K-GATE Assay Principle) [14][15]

This method relies on the enzymatic conversion of D-gluconic acid to D-gluconate-6-phosphate, which is then oxidized by NADP⁺ in the presence of 6-phosphogluconate dehydrogenase (6-PGDH). The resulting increase in NADPH is measured spectrophotometrically at 340 nm. To measure total this compound and gluconic acid, the sample is pre-treated at an alkaline pH to ensure complete hydrolysis of the lactone to gluconate.

Materials:

-

D-Gluconic Acid/D-Glucono-δ-lactone Assay Kit (containing buffer, NADP⁺/ATP, 6-PGDH, and gluconate kinase)

-

Spectrophotometer (340 nm)

-

Cuvettes

-

NaOH solution (for sample pre-treatment)

Procedure (General Principle):

-

Sample Preparation: If necessary, clarify the sample by centrifugation or filtration. For total determination, adjust the sample to pH 10 with NaOH and incubate for 15 minutes to hydrolyze all this compound to gluconate.[16] Neutralize the sample before proceeding.

-

Assay Setup: Pipette distilled water, sample, and buffer into a cuvette as per the kit instructions.

-

First Absorbance Reading (A1): Add the NADP⁺/ATP and 6-PGDH solutions. Mix and after approximately 5 minutes, read the absorbance at 340 nm.[14][15]

-

Start the Reaction: Add gluconate kinase to initiate the reaction.

-

Second Absorbance Reading (A2): Mix and read the absorbance at the completion of the reaction (approximately 6 minutes).[15]

-

Calculation: The concentration of D-gluconic acid is proportional to the difference in absorbance (A2 - A1) after correcting for the blank.

Method 2: Titration Method for this compound [17]

This method determines the concentration of this compound by reacting it with a known excess of sodium hydroxide (B78521) and then back-titrating the excess NaOH with a standard acid.

Materials:

-

0.1 N Sodium hydroxide (NaOH), standardized

-

0.1 N Sulfuric acid (H₂SO₄), standardized

-

Phenolphthalein (B1677637) indicator solution

-

Sample containing this compound

Procedure:

-

Accurately weigh a sample expected to contain this compound.

-

Dissolve the sample in 50 mL of 0.1 N NaOH.

-

Allow the solution to stand for 20 minutes to ensure complete hydrolysis of the lactone.

-

Add 3 drops of phenolphthalein indicator.

-

Titrate the excess NaOH with 0.1 N H₂SO₄ until the pink color disappears.

-

Perform a blank determination with 50 mL of 0.1 N NaOH.

-

Calculation: Each mL of 0.1 N NaOH consumed is equivalent to 17.81 mg of C₆H₁₀O₆ (this compound).[17]

Experimental Workflow and Process Considerations

The overall process for the enzymatic production and analysis of this compound involves several key stages, from enzyme preparation to product quantification.

Caption: General experimental workflow for this compound production.

Process Considerations:

-

Oxygen Supply: The availability of dissolved oxygen is often the rate-limiting step in the reaction, especially at high glucose concentrations.[1][10] Continuous aeration is necessary for efficient production, but excessive agitation can lead to enzyme denaturation.[18]

-

pH Control: The reaction produces gluconic acid, which will lower the pH of the medium.[3] This can shift the pH away from the enzyme's optimum and potentially cause inactivation. A buffer system or the controlled addition of a base (e.g., NaOH) is required to maintain a stable pH.[4]

-

Hydrogen Peroxide Removal: H₂O₂ is a byproduct of the reaction and a potent inhibitor of glucose oxidase.[4][12] In industrial applications, catalase is often co-immobilized or added to the reaction mixture to decompose H₂O₂ into water and oxygen, thereby protecting the glucose oxidase and regenerating some of the consumed oxygen.[4][10]

-

Enzyme Immobilization: For continuous processes and improved stability, glucose oxidase can be immobilized on various supports, such as Eupergit C, gold nanoparticles, or entrapped in gels like sodium alginate.[6][18][19] Immobilization can enhance the enzyme's operational stability, especially against thermal and shear stress, and facilitates its reuse.[18]

Conclusion

The enzymatic production of D-glucono-δ-lactone using glucose oxidase offers a highly specific and efficient alternative to traditional chemical synthesis methods. A thorough understanding of the enzyme's catalytic mechanism, kinetic properties, and optimal operating conditions is crucial for maximizing product yield and process efficiency. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to design, execute, and optimize this valuable biotransformation process. Further advancements in enzyme engineering and bioreactor design will continue to enhance the industrial viability of this technology.

References

- 1. researchgate.net [researchgate.net]

- 2. Glucose oxidase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Enzyme production of d -gluconic acid and glucose oxidase: successful tales of cascade reactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY00819B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. primescholars.com [primescholars.com]

- 7. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Insights into the Structures, Inhibitors, and Improvement Strategies of Glucose Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Common Causes of Glucose Oxidase Instability in In Vivo Biosensing: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucose Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. youtube.com [youtube.com]

- 15. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 16. ygeia.cl [ygeia.cl]

- 17. fao.org [fao.org]

- 18. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 19. Immobilization of glucose oxidase onto gold nanoparticles with enhanced thermostability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Gluconolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconolactone, a naturally occurring polyhydroxy acid (PHA), is a cyclic ester of D-gluconic acid. This versatile molecule finds applications in the food, cosmetic, and pharmaceutical industries due to its unique chemical properties, including its role as a gentle acidulant, chelating agent, and humectant. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are provided, along with an exploration of its involvement in key metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or interested in the multifaceted nature of this compound.

Chemical Structure and Identification

This compound is the 1,5-intramolecular ester of D-gluconic acid. Its chemical structure consists of a six-membered ring, making it a delta-lactone.

-

IUPAC Name: (3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-one[1]

-

Chemical Formula: C₆H₁₀O₆

-

Molecular Weight: 178.14 g/mol [1]

-

CAS Number: 90-80-2

-

Synonyms: Glucono-delta-lactone (GDL), D-glucono-1,5-lactone, Gluconic acid lactone[1]

Stereochemistry: The stereochemistry of this compound is derived from its parent molecule, D-glucose. The specific arrangement of the hydroxyl groups on the chiral centers is crucial for its biological activity and recognition by enzymes.

Physicochemical Properties

This compound is a white, crystalline, and practically odorless powder with a slightly sweet taste.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Physical State | Fine, white, crystalline powder | [1] |

| Melting Point | 151-155 °C | [3] |

| Solubility in Water | 590 mg/mL (at 25 °C) | [1][3] |

| Solubility in Ethanol | Sparingly soluble (approx. 1 g/100 g) | [1] |

| Solubility in Ether | Insoluble | [1] |

| pKa | 3.86 | [4] |

| Optical Rotation [α]D²⁰ | +61.7° (c=1 in water) | [4] |

Hydrolysis: In aqueous solutions, this compound slowly hydrolyzes to form an equilibrium mixture of D-gluconic acid and its delta- and gamma-lactones.[5] This hydrolysis is responsible for the gentle and progressive acidification observed when GDL is used in various formulations. The rate of hydrolysis is influenced by temperature and pH.[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (600 MHz, H₂O, pH 7.02): The proton NMR spectrum of this compound in water shows characteristic signals for the protons on the pyranose ring and the hydroxymethyl group.[1]

¹³C NMR (125 MHz, H₂O, pH 7.00): The carbon NMR spectrum provides information about the different carbon environments within the molecule.[1]

A detailed assignment of the ¹H and ¹³C NMR peaks is crucial for confirming the structure and purity of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

-

C=O stretching: A strong absorption band around 1730-1750 cm⁻¹ characteristic of the lactone carbonyl group.

-

C-O stretching: Multiple bands in the 1000-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. For GC-MS analysis, this compound is often derivatized, for example, by trimethylsilylation, to increase its volatility. The fragmentation pattern of the derivatized molecule can provide valuable structural information.

Experimental Protocols

Synthesis of this compound from Glucose

Principle: this compound can be synthesized by the oxidation of D-glucose. This can be achieved through various methods, including enzymatic oxidation using glucose oxidase or chemical oxidation.

Enzymatic Oxidation Protocol:

-

Reaction Setup: Prepare an aqueous solution of D-glucose (e.g., 1 M). Add glucose oxidase enzyme to the solution. The reaction is typically carried out in a buffered solution at a specific pH (e.g., pH 5.5) and temperature (e.g., 35 °C) to ensure optimal enzyme activity.

-

Oxygen Supply: Provide a continuous supply of oxygen to the reaction mixture, as it is a co-substrate for the glucose oxidase enzyme. This can be achieved by bubbling air or pure oxygen through the solution.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of glucose or the formation of gluconic acid (after hydrolysis of the lactone).

-

Product Isolation: Once the reaction is complete, the enzyme can be denatured and removed by filtration. The resulting solution contains this compound and gluconic acid.

Purification of this compound by Crystallization

Principle: this compound can be purified from the reaction mixture by crystallization. This process relies on the difference in solubility of this compound in a particular solvent at different temperatures.

Crystallization Protocol:

-

Concentration: Concentrate the aqueous solution of this compound obtained from the synthesis step under reduced pressure to a high solid content (e.g., 80-90%).

-

Seeding: Add a small amount of pure this compound seed crystals to the concentrated solution to induce crystallization.

-

Cooling: Slowly cool the solution while stirring gently. The cooling rate should be controlled to promote the formation of well-defined crystals. A multi-stage cooling process with different temperature gradients can be employed for better crystal quality.[6]

-

Isolation: Separate the crystals from the mother liquor by filtration or centrifugation.

-

Washing: Wash the crystals with a small amount of cold solvent (e.g., ethanol) to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum at a moderate temperature.

Analytical Methods

Principle: HPLC is a widely used technique for the quantification of this compound. Reversed-phase HPLC with UV or charged aerosol detection (CAD) is commonly employed.

Validated HPLC-CAD Method:

-

Column: Thermo Hypersil Gold Aq column (250 mm × 4.6 mm, 5 µm)[2]

-

Mobile Phase: A mixture of acetonitrile (B52724) and water (9:1, v/v)[2]

-

Flow Rate: 0.5 mL/min[2]

-

Column Temperature: 30 °C[2]

-

Injection Volume: 10 µL[2]

-

Detector: Charged Aerosol Detector (CAD) with nebulization temperature at 50 °C and carrier gas pressure at 427.5 kPa[2]

Principle: GC can be used for the analysis of this compound after derivatization to increase its volatility. Silylation is a common derivatization technique.

GC-MS Protocol:

-

Sample Preparation: Homogenize the sample with warm water and filter. The filtrate is then passed through a solid-phase extraction (SPE) column for cleanup.[3]

-

Derivatization: Evaporate the eluate to dryness and derivatize the residue with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine (B92270) at room temperature.[3]

-

GC Conditions:

Principle: The rate of hydrolysis of this compound to gluconic acid can be monitored by measuring the change in pH of the solution over time using a pH-stat titrator.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of this compound of known concentration in deionized water.

-

Titration Setup: Place the solution in a thermostated reaction vessel equipped with a pH electrode and a burette connected to a pH-stat titrator.

-

Titration: Maintain a constant pH in the solution by the automated addition of a standard base (e.g., NaOH) to neutralize the gluconic acid formed during hydrolysis.

-

Data Acquisition: Record the volume of base added as a function of time.

-

Data Analysis: The rate of hydrolysis can be calculated from the rate of base addition. The reaction is typically first-order with respect to the lactone concentration.

Biological Significance and Signaling Pathways

This compound plays a role in several biological processes, most notably as an intermediate in the pentose (B10789219) phosphate (B84403) pathway. It has also been shown to be involved in other signaling cascades.

Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis. It is crucial for the production of NADPH and the synthesis of pentose sugars, which are precursors for nucleotide biosynthesis.

In the oxidative phase of the PPP, glucose-6-phosphate is oxidized to 6-phosphoglucono-δ-lactone by the enzyme glucose-6-phosphate dehydrogenase (G6PD). This lactone is then hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase.[1]

Cardioprotective Signaling

Recent studies have highlighted a role for this compound in cardioprotection against ischemia/reperfusion injury. This protective effect is mediated through the activation of Protein Kinase C epsilon (PKCε) and the subsequent activation of the Extracellular signal-Regulated Kinase (ERK) signaling pathway.

Conclusion

This compound is a molecule of significant interest due to its diverse applications and unique chemical properties. This technical guide has provided a detailed overview of its chemical structure, physicochemical characteristics, and biological roles. The inclusion of detailed experimental protocols for its synthesis, purification, and analysis aims to provide researchers and drug development professionals with a practical resource for their work. The elucidation of its involvement in the pentose phosphate pathway and cardioprotective signaling highlights its importance in cellular metabolism and potential therapeutic applications. Further research into the biological activities of this compound is warranted to fully explore its potential in various fields.

References

- 1. PKC-induced ERK1/2 interactions and downstream effectors in ovine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. microbenotes.com [microbenotes.com]

- 5. researchgate.net [researchgate.net]

- 6. Involvement of the ERK signaling cascade in protein kinase C-mediated cell cycle arrest in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Gluconolactone's Mechanism of Action as a Polyhydroxy Acid (PHA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gluconolactone, a polyhydroxy acid (PHA), has emerged as a gentle yet effective active ingredient in dermatology and cosmetic science. Its multifaceted mechanism of action, encompassing exfoliation, moisturization, antioxidant activity, and anti-inflammatory effects, positions it as a compelling alternative to traditional alpha- and beta-hydroxy acids. This technical guide provides a comprehensive overview of the core mechanisms by which this compound exerts its effects on the skin at a molecular and cellular level. It summarizes key quantitative data from in vitro and clinical studies, details relevant experimental protocols, and visualizes the implicated signaling pathways to offer a thorough resource for researchers, scientists, and drug development professionals.

Introduction

Polyhydroxy acids (PHAs) represent a second generation of hydroxy acids, distinguished by their larger molecular size and multiple hydroxyl groups compared to alpha-hydroxy acids (AHAs) and beta-hydroxy acids (BHAs).[1][2] this compound, the delta-lactone of D-gluconic acid, is a naturally occurring PHA found in honey, fruit juices, and wine.[2][3] Its larger molecular structure limits its penetration into the epidermis, resulting in a gentler action with a lower potential for irritation, making it suitable for sensitive skin types.[2][4] This guide delves into the intricate mechanisms that underpin the therapeutic and cosmetic benefits of this compound.

Core Mechanisms of Action

This compound's efficacy stems from a combination of distinct yet synergistic mechanisms:

Gentle Exfoliation and Enhancement of Cellular Renewal

Similar to other hydroxy acids, this compound promotes exfoliation by dissolving the bonds between corneocytes in the stratum corneum.[4] This desquamation of the outermost layer of dead skin cells leads to a smoother, brighter complexion and improved skin texture. By accelerating cellular turnover, this compound helps to reduce the appearance of fine lines and wrinkles.[4]

Hydration and Skin Barrier Enhancement

A key differentiator of this compound is its potent humectant properties. The multiple hydroxyl groups in its structure attract and bind water molecules, significantly increasing skin hydration.[2][5] This moisturizing effect helps to strengthen the skin's barrier function, reducing transepidermal water loss (TEWL) and improving the skin's resilience against environmental stressors.[2][4][6]

Antioxidant and Chelating Properties

This compound functions as an effective antioxidant by scavenging free radicals and chelating pro-oxidative metal ions, such as iron.[7][8] This dual action helps to protect the skin from oxidative damage induced by UV radiation and pollution, thereby mitigating premature aging.[7][9] Unlike some AHAs, this compound is not photosensitizing.[5]

Anti-inflammatory and Immunomodulatory Effects

Recent studies have highlighted the anti-inflammatory and immunomodulatory properties of this compound. It is thought to inhibit the inflammatory mediators IL-1α and PGE2.[2] Furthermore, as a metabolite of the pentose (B10789219) phosphate (B84403) pathway (PPP), this compound has been shown to promote the differentiation and function of regulatory T cells (Tregs) while inhibiting the differentiation of pro-inflammatory T helper 17 (Th17) cells.[10][11] This suggests a role for this compound in alleviating inflammatory skin conditions.

Data Presentation

The following tables summarize quantitative data from key in vitro and clinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of a this compound-Based Lotion [1]

| Biomarker | Cell Line | Concentration | Treatment Duration | Outcome |

| Collagen (COL1A1) Gene Expression | NHDF | 1.25 mg/mL | 24 hours | Significant Increase |

| 2.5 mg/mL | 24 hours | Significant Increase | ||

| Elastin (B1584352) (ELN) Gene Expression | NHDF | 1.25 mg/mL | 24 hours | Significant Increase |

| 2.5 mg/mL | 24 hours | Significant Increase | ||

| Involucrin (B1238512) (IVL) Gene Expression | HaCaT | 2.5 mg/mL | 24 hours | Significant Increase |

| Senescent Cells (SA-β-gal-positive) | NHDF (UVB-irradiated) | 1.25 mg/mL | Post-irradiation | 54% Reduction |

| 2.5 mg/mL | Post-irradiation | 44% Reduction |

NHDF: Normal Human Dermal Fibroblasts; HaCaT: Human Keratinocyte Cell Line

Table 2: Clinical Efficacy of this compound on Skin Parameters

| Parameter | Study Population | This compound Concentration | Treatment Duration | Key Findings | Reference |

| Skin Hydration | 21 Caucasian women | 10% (with oxybrasion or microneedling) | 3 treatments over 3 weeks | Significant increase in hydration. | [6] |

| Transepidermal Water Loss (TEWL) | 16 female subjects | 10% and 30% | 3 split-face treatments | Significant reduction in TEWL. | [3][12] |

| Sebum | 16 female subjects | 10% and 30% | 3 split-face treatments | Statistically significant changes in sebum levels on cheeks. | [3][12] |

| Skin pH | 16 female subjects | 10% and 30% | 3 split-face treatments | Reduction in pH value at all measurement points. | [3][12] |

| UV Protection | In vitro model | Not specified | N/A | Up to 50% protection against UV radiation-induced elastin promoter activation. | [7][9] |

| Fine Lines | Self-assessed sensitive skin | Regimen containing this compound | 12 weeks | 35% improvement in fine lines. | [2] |

Signaling Pathways

The molecular mechanisms of this compound are complex and involve the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed pathways.

Experimental Protocols

This section details methodologies for key experiments cited in the investigation of this compound's mechanism of action.

In Vitro Evaluation of Gene Expression in Human Dermal Fibroblasts and Keratinocytes[1]

-

Objective: To quantify the effect of a this compound-based lotion on the gene expression of collagen (COL1A1), elastin (ELN), and involucrin (IVL).

-

Cell Culture:

-

Normal Human Dermal Fibroblasts (NHDF) and Human Keratinocyte (HaCaT) cell lines are cultured in appropriate media.

-

-

Treatment:

-

Cells are treated with non-cytotoxic concentrations of the this compound-based lotion (e.g., 1.25 and 2.5 mg/mL) for a specified duration (e.g., 24 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from the treated and control cells using a suitable kit.

-

First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

qRT-PCR is performed using specific primers for COL1A1, ELN, IVL, and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative gene expression is calculated using the 2-ΔΔCt method.

-

-

Data Analysis:

-

Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of changes in gene expression between treated and control groups.

-

Assessment of Skin Barrier Function: Transepidermal Water Loss (TEWL) Measurement[3][6][12]

-

Objective: To measure the rate of water evaporation from the skin surface as an indicator of skin barrier integrity.

-

Instrumentation:

-

A Tewameter® or similar open-chamber evaporimeter is used.

-

-

Procedure:

-

Subjects acclimatize to a controlled environment (temperature and humidity) for at least 20-30 minutes before measurements.

-

The probe of the Tewameter® is placed gently on the skin surface at the desired measurement site (e.g., forearm, cheek).

-

The instrument measures the water vapor pressure gradient, and the software calculates the TEWL in g/m²/h.

-

Multiple readings are taken at each site and averaged.

-

-

Data Analysis:

-

TEWL values before and after treatment with a this compound-containing product are compared to assess its effect on barrier function. A decrease in TEWL indicates an improvement in barrier integrity.

-

In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (RHE)

-

Objective: To evaluate the potential of this compound to cause skin irritation.

-

Model:

-

A commercially available RHE model (e.g., EpiDerm™, SkinEthic™ RHE) is used.

-

-

Procedure (based on OECD Test Guideline 439):

-

The RHE tissues are pre-incubated.

-

A defined amount of the test substance (this compound solution) is applied topically to the tissue surface for a specified exposure time (e.g., 60 minutes).

-

Positive (e.g., 5% SDS) and negative (e.g., PBS) controls are included.

-

After exposure, the tissues are thoroughly rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

-

Endpoint Measurement (Cell Viability):

-

Tissue viability is assessed using the MTT assay. The tissues are incubated with MTT solution, and the resulting formazan (B1609692) is extracted and quantified spectrophotometrically.

-

-

Data Analysis:

-

The percentage of cell viability of the treated tissues is calculated relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

-

Conclusion

This compound's mechanism of action as a polyhydroxy acid is characterized by a unique combination of gentle exfoliation, profound hydration, potent antioxidant and chelating activities, and significant anti-inflammatory and immunomodulatory effects. Its large molecular size ensures a favorable safety profile, making it a valuable ingredient for a wide range of dermatological and cosmetic applications, particularly for individuals with sensitive skin. The quantitative data from in vitro and clinical studies, along with the detailed experimental protocols, provide a solid foundation for further research and development of innovative skincare formulations harnessing the multifaceted benefits of this compound. Future investigations should focus on further elucidating the specific molecular targets and signaling pathways modulated by this compound to fully unlock its therapeutic potential.

References

- 1. Investigation on the Biological Safety and Activity of a this compound-Based Lotion for Dermocosmetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kesans.rifainstitute.com [kesans.rifainstitute.com]

- 3. Evaluation of the effects of 10% and 30% this compound chemical peel on sebum, pH, and TEWL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. trial.medpath.com [trial.medpath.com]

- 6. Split‐face evaluation: this compound plus oxybrasion versus this compound plus microneedling. The effects on skin parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioactivation of Konjac Glucomannan Films by Tannic Acid and this compound Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The polyhydroxy acid this compound protects against ultraviolet radiation in an in vitro model of cutaneous photoaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound restores immune regulation and alleviates skin inflammation in lupus-prone mice and in patients with cutaneous lupus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gene Expression Analysis of a Topical Serum Comprised of Plant-based Adaptogens Developed to Support Homeostasis and Skin Quality - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Kinetics of Gluconolactone Hydrolysis to Gluconic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetics governing the hydrolysis of glucono-δ-lactone (GDL) to gluconic acid. This reaction is of significant interest in various fields, including food science, pharmaceuticals, and biotechnology, due to the role of GDL as a controlled-release acidulant and its presence as an intermediate in metabolic pathways.[1][2] This document details the reaction mechanism, kinetic parameters under various conditions, and the experimental protocols used to determine these properties.

Reaction Mechanism and Equilibrium

Glucono-δ-lactone, a cyclic ester of D-gluconic acid, undergoes spontaneous hydrolysis in aqueous solutions to form D-gluconic acid.[1] This reaction is reversible, and an equilibrium is established between the lactone and the free acid, along with its conjugate base, the gluconate ion.[1][3] The rate of this hydrolysis is significantly influenced by factors such as pH and temperature.[1][4]

The overall reaction can be depicted as follows:

Caption: Reaction scheme for the hydrolysis of glucono-δ-lactone to gluconic acid and its subsequent ionization.

In acidic aqueous solutions, the protonation of gluconate is coupled with the lactonization of gluconic acid. With a decrease in pH, two lactone forms, δ- and γ-, can be sequentially formed, with the δ-lactone being the predominant and more readily formed species.[5]

Kinetic Data

The hydrolysis of glucono-δ-lactone follows pseudo-first-order kinetics with respect to the lactone concentration.[3] The observed rate constant is influenced by catalysis from water (neutral hydrolysis) and hydroxide (B78521) ions (base catalysis). The reaction is also subject to general acid-base catalysis.[4][6]

Rate Constants for Water and Hydroxide Ion Catalysis

The rate constants for the water-catalyzed (kH₂O) and hydroxide ion-catalyzed (kOH⁻) hydrolysis of glucono-δ-lactone have been determined at 25°C.

| Catalyst | Rate Constant | Value | Reference |

| Water (H₂O) | kH₂O | 4.59 x 10⁻⁵ s⁻¹ | [4] |

| Hydroxide Ion (OH⁻) | kOH⁻ | 2.76 x 10³ M⁻¹s⁻¹ | [4] |

Influence of pH on Hydrolysis Rate

The rate of hydrolysis is pH-dependent. In the pH range of 3 to 5, the reaction is largely independent of pH.[3] However, as the pH increases, the contribution of hydroxide ion catalysis becomes more significant, leading to an increased rate of hydrolysis.[1][4] The hydrolysis half-life of gluconolactone is approximately 60 minutes at pH 4 and decreases to 10 minutes at pH 6.6.[7]

| pH | Half-life (minutes) | Reference |

| 4.0 | 60 | [7] |

| 6.6 | 10 | [7] |

Temperature Dependence and Activation Energy

The rate of this compound hydrolysis increases with temperature.[1][2] The activation energy for the hydrolysis reaction has been determined, providing insight into the temperature sensitivity of the reaction.

| Condition | Activation Energy (Ea) | Temperature Range (°C) | Reference |

| Water Catalyzed | EH₂O/R = 7360 K⁻¹ | 25 - 37 | [4] |

| Hydroxide Ion Catalyzed | EOH⁻/R = 8880 K⁻¹ | 25 - 37 | [4] |

| pH 4 | 15 kcal/mol | 20 - 25 | [3] |

Equilibrium Constants

Several equilibrium constants for the gluconic acid-gluconolactone system have been determined at 25°C.

| Equilibrium Constant | Definition | Value | Reference |

| K | (H⁺)·(GH₄⁻)/[(HGH₄) + (L)] | 1.76 ± 0.05 × 10⁻⁴ | [3] |

| Kₐ | (H⁺)(GH₄⁻)/(HGH₄) | 1.99 ± 0.07 × 10⁻⁴ | [3] |

| Kₗ | (HGH₄)/(L) | 7.7 | [3] |

(Where L represents D-glucono-δ-lactone, HGH₄ represents gluconic acid, and GH₄⁻ represents the gluconate ion)

Experimental Protocols

Several analytical techniques can be employed to monitor the kinetics of this compound hydrolysis. The choice of method often depends on the specific experimental conditions and available instrumentation.

pH-Stat Titration

This method is particularly useful for studying the kinetics in unbuffered or weakly buffered solutions. The hydrolysis of the lactone produces gluconic acid, causing a decrease in pH. A pH-stat automatically adds a standard base to maintain a constant pH, and the rate of base addition is directly proportional to the rate of the hydrolysis reaction.

Experimental Workflow:

Caption: General workflow for a kinetic study using the pH-stat method.

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of glucono-δ-lactone in deionized water. The concentration should be chosen to allow for a measurable rate of hydrolysis.

-

Instrumentation Setup: Calibrate a pH electrode and a pH-stat instrument (e.g., a Radiometer pH-stat). Thermostat the reaction vessel to the desired temperature. Deaerate the reaction vessel with nitrogen to prevent interference from atmospheric carbon dioxide.[4]

-

Reaction Initiation: Add a known volume of the glucono-δ-lactone stock solution to the thermostatted reaction vessel containing either pure water or a dilute buffer solution.

-

Data Acquisition: The pH-stat will automatically add a standard solution of sodium hydroxide to maintain the preset pH. Record the volume of NaOH added as a function of time.

-

Data Analysis: The rate of the reaction is determined from the slope of the plot of the volume of NaOH added versus time. The pseudo-first-order rate constant can then be calculated.

Polarimetry

This method leverages the difference in the specific optical rotation of glucono-δ-lactone and gluconic acid. The change in the optical rotation of the solution over time is monitored to follow the progress of the hydrolysis reaction.

Detailed Protocol:

-

Solution Preparation: Prepare a solution of glucono-δ-lactone of known concentration in a suitable buffer or solvent.

-

Instrumentation Setup: Calibrate a polarimeter using a standard quartz plate. Thermostat the polarimeter cell to the desired reaction temperature.

-

Reaction Initiation: Quickly transfer the prepared glucono-δ-lactone solution to the thermostatted polarimeter cell.

-

Data Acquisition: Measure the optical rotation of the solution at regular time intervals until no further change is observed, indicating that the reaction has reached equilibrium.

-

Data Analysis: The concentration of glucono-δ-lactone at any given time can be calculated from the observed optical rotation using the known specific rotations of the pure lactone and the equilibrium mixture. A plot of the natural logarithm of the lactone concentration versus time will yield a straight line with a slope equal to the negative of the pseudo-first-order rate constant.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for monitoring the hydrolysis reaction as it allows for the direct observation and quantification of the reactant (this compound) and the product (gluconic acid) over time.

Detailed Protocol:

-

Sample Preparation: Dissolve a known amount of glucono-δ-lactone in a suitable deuterated solvent (e.g., D₂O) within an NMR tube. The pH of the solution can be adjusted as needed.

-

NMR Acquisition: Place the NMR tube in the spectrometer, which has been pre-heated to the desired temperature. Acquire a series of ¹H NMR spectra at regular time intervals.

-

Data Processing and Analysis: Process the acquired spectra (e.g., Fourier transformation, phasing, and baseline correction). Integrate the signals corresponding to specific protons of this compound and gluconic acid. The concentrations of each species at different time points can be determined from the integral values.

-

Kinetic Analysis: Plot the concentration of this compound as a function of time to determine the reaction rate and the rate constant.

Conclusion

The hydrolysis of glucono-δ-lactone to gluconic acid is a well-characterized reaction with kinetics that are highly dependent on pH and temperature. This guide has summarized the key kinetic parameters and provided detailed experimental protocols for their determination. A thorough understanding of these kinetics is essential for researchers, scientists, and drug development professionals working with this compound, enabling precise control over its acidifying properties and behavior in various applications.

References

- 1. Glucono-δ-lactone - Wikipedia [en.wikipedia.org]

- 2. GLUCONO DELTA LACTONE - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Hydrolysis of D-glucono-delta-lactone. I. General acid-base catalysis, solvent deuterium isotope effects, and transition state characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. delta-Gluconolactone | C6H10O6 | CID 7027 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of D-Glucono-1,5-Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucono-1,5-lactone (GDL), an inner ester of D-gluconic acid, is a naturally occurring carbohydrate derivative with significant applications in the food, pharmaceutical, and cosmetic industries.[1][2] In pharmaceutical formulations, it functions as an excipient, stabilizer, and a controlled acidulant, contributing to the pH balance and shelf-life of both oral and injectable drugs.[1] This technical guide provides an in-depth overview of the core physicochemical properties of D-glucono-1,5-lactone, complete with quantitative data, detailed experimental protocols, and visualizations of its biochemical interactions and analytical workflows. This information is intended to support researchers and professionals in drug development and formulation.

Physicochemical Properties

The key physicochemical properties of D-glucono-1,5-lactone are summarized in the tables below, providing a comprehensive quantitative overview.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₆ | [3][4][5] |

| Molecular Weight | 178.14 g/mol | [3][4][5] |

| Appearance | White, odorless crystalline powder | [1][6] |

| Melting Point | 150-164°C (with decomposition) | [3][4][6][7] |

| Density | 1.72 g/cm³ | [6] |

| Crystal System | Orthorhombic | [8] |

| Space Group | P2₁2₁2₁ | [8] |

Table 2: Solubility and Solution Properties

| Property | Value | Conditions | Reference |

| Water Solubility | 590 g/L | 25°C | [3] |

| 500 g/L | 20°C | [5][6] | |

| Ethanol Solubility | Sparingly soluble (1 g/100 g) | [1][3] | |

| Ether Solubility | Insoluble | [1][3] | |

| Acetone Solubility | Insoluble | [3] | |

| pKa (of hydrolyzed gluconic acid) | ~3.6 | 25°C | [5] |

| pH (1% aqueous solution) | ~3.5 (initial), decreases to ~2.5 over 2 hours | 20°C | [9] |

| Optical Rotation [α]D | +63.5° to +65° | c=10 in H₂O | [5] |

Table 3: Spectroscopic Data

| Technique | Key Data | Reference |

| ¹H NMR (in D₂O, pH 7.4) | Chemical shifts (ppm): 3.734, 3.758, and others corresponding to the lactone structure. | [10] |

| ¹³C NMR (in D₂O, pH 7.4) | Chemical shifts (ppm): 181.23 (C1), 73.86 (C5), 65.304 (C6). | [10] |

| Mass Spectrometry (EI) | Major fragments corresponding to the molecular structure. | [11] |

| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl and lactone carbonyl groups. | [12] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of D-glucono-1,5-lactone are provided below.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which D-glucono-1,5-lactone transitions from a solid to a liquid.

Materials:

-

D-glucono-1,5-lactone sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for powdering the sample)

Procedure:

-

Ensure the D-glucono-1,5-lactone sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20°C/minute) to obtain an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat again, this time at a slower rate (1-2°C/minute) starting from a temperature approximately 20°C below the approximate melting point observed.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of D-glucono-1,5-lactone in water at a specific temperature.

Materials:

-

D-glucono-1,5-lactone

-

Distilled or deionized water

-

Conical flasks with stoppers

-

Thermostatically controlled shaker bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical method for quantification (e.g., HPLC, refractometry)

Procedure:

-

Add an excess amount of D-glucono-1,5-lactone to a known volume of water in a conical flask. The excess solid should be clearly visible.

-

Seal the flask and place it in a shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the flask for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the solution to stand undisturbed in the temperature-controlled bath for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.

-

Quantify the concentration of D-glucono-1,5-lactone in the filtrate using a validated analytical method.

-

The determined concentration represents the solubility at that temperature.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of gluconic acid, the hydrolyzed form of D-glucono-1,5-lactone.

Materials:

-

D-glucono-1,5-lactone

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized, carbonate-free water

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of D-glucono-1,5-lactone and dissolve it in a known volume of deionized water in a beaker. Allow the solution to stand for at least 2 hours to ensure hydrolysis to gluconic acid reaches equilibrium.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Fill the burette with the standardized NaOH solution and record the initial volume.

-

Begin titrating the gluconic acid solution with the NaOH, adding small increments of the titrant.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-